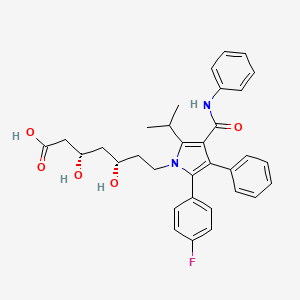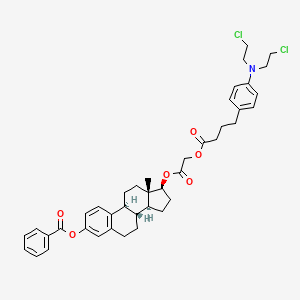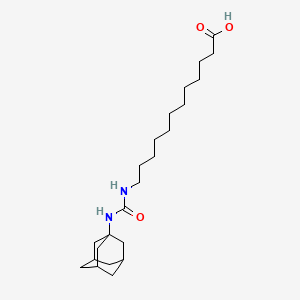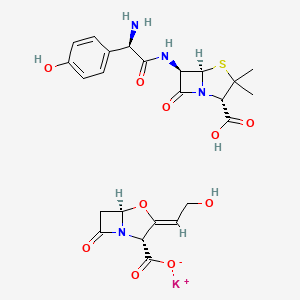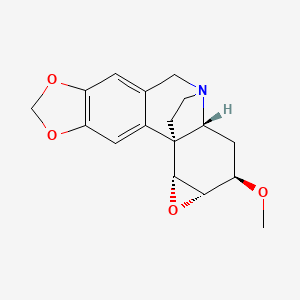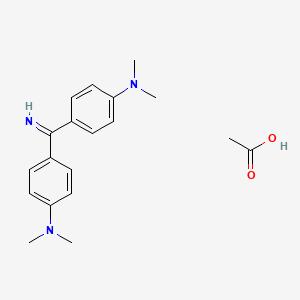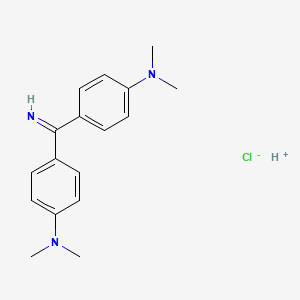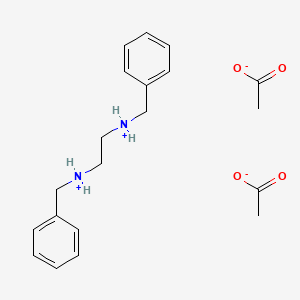
N,N'-Dibenzylethylenediamine
Overview
Description
Benzathine, also known as benzathine benzylpenicillin, is a long-acting antibiotic belonging to the penicillin class. It is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. Additionally, it is used to prevent rheumatic fever . The compound is administered via intramuscular injection and is known for its slow release, which allows for prolonged therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzathine benzylpenicillin is synthesized by reacting benzylpenicillin with benzathine. The reaction involves the formation of a salt between the acidic penicillin and the basic benzathine. The process typically requires controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of benzathine benzylpenicillin involves several steps:
Fermentation: The initial step involves the fermentation of Penicillium chrysogenum to produce penicillin G.
Isolation and Purification: Penicillin G is then isolated and purified through various techniques such as crystallization and filtration.
Chemical Modification: The purified penicillin G is chemically modified by reacting it with benzathine to form benzathine benzylpenicillin.
Formulation: The final product is formulated into a suitable dosage form for intramuscular injection.
Chemical Reactions Analysis
Types of Reactions: Benzathine benzylpenicillin undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the breakdown of the penicillin structure.
Oxidation: Benzathine benzylpenicillin can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Penicilloic acid and other degradation products.
Oxidation: Oxidized derivatives of benzathine benzylpenicillin.
Substitution: Substituted penicillin derivatives.
Scientific Research Applications
Benzathine benzylpenicillin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the stability and reactivity of penicillin derivatives.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical studies to evaluate its efficacy in treating various bacterial infections and preventing rheumatic fever.
Industry: Utilized in the pharmaceutical industry for the production of long-acting antibiotic formulations
Mechanism of Action
Benzathine benzylpenicillin exerts its effects by interfering with bacterial cell wall biosynthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, causing it to become osmotically unstable and leading to cell lysis and death .
Comparison with Similar Compounds
Penicillin G: A natural penicillin with a similar mechanism of action but shorter duration of action.
Penicillin V: An orally active penicillin with similar antibacterial activity but different pharmacokinetic properties.
Procaine Penicillin: A combination of penicillin G and procaine, providing intermediate duration of action
Uniqueness of Benzathine Benzylpenicillin: Benzathine benzylpenicillin is unique due to its long-acting nature, which allows for less frequent dosing compared to other penicillins. This property makes it particularly useful for the treatment of chronic infections and for prophylactic use in preventing rheumatic fever .
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHORIMYRDESRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122-75-8 (diacetate), 3412-76-8 (di-hydrochloride) | |
| Record name | Benzathine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048359 | |
| Record name | N,N'-Dibenzylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS] | |
| Record name | Benzathine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
140-28-3 | |
| Record name | Benzathine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzathine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzathine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzathine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dibenzylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C659VZ7P7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of N,N'-Dibenzylethylenediamine is C16H20N2, and its molecular weight is 240.34 g/mol. [] [https://www.semanticscholar.org/paper/8406c848e5ebff907ded3d05778c4f77a667cabb]
A: Yes, researchers commonly use techniques like 1H NMR, 13C NMR, 31P NMR, DEPT, HSQC NMR, ESI-MS, and FTIR to characterize this compound and its derivatives. [] [https://www.semanticscholar.org/paper/4428c02186fc73464866624e5c53d9c060e57b70]
ANone: The stability of this compound can vary depending on factors like pH, temperature, and the presence of other chemicals. More research is needed to fully understand its stability profile under different conditions.
A: Research indicates that this compound can act as a ligand in various catalytic reactions. For instance, it has been successfully employed as a ligand in copper-catalyzed amidation reactions of aryl iodides, demonstrating its potential in facilitating the formation of C-N bonds. [] [https://www.semanticscholar.org/paper/0d923e50ec62d852497bcf57f94935c4f9787053]
A: While this compound itself might not be the primary catalyst, it plays a crucial role as a ligand in influencing catalytic activity. For example, in the ring-opening polymerization of rac-lactide catalyzed by nickel(II) carboxylate complexes, this compound acts as a free secondary amine, initiating the polymerization process. [] [https://www.semanticscholar.org/paper/1266325276c9eb7500408322c5bf2b36fa5084d9]
A: Research on nickel(II) complexes containing this compound as a ligand shows that variations in the metal core rigidity, the nature of carboxylate ligands, and the addition of initiators like benzyl alcohol can significantly influence the catalytic activity and selectivity in ring-opening polymerization reactions. [] [https://www.semanticscholar.org/paper/1266325276c9eb7500408322c5bf2b36fa5084d9]
A: Commonly employed methods include HPLC for determining its presence in pharmaceutical preparations like procaine benzylpenicillin injectables. [] [https://www.semanticscholar.org/paper/70b0b09b3e4e8e4117f02561e0a50ea49784b398] Additionally, techniques like X-ray diffraction are valuable for studying the solid-state structures of this compound derivatives. [] [https://www.semanticscholar.org/paper/4428c02186fc73464866624e5c53d9c060e57b70]
A: A historical milestone involves the synthesis and investigation of this compound dipenicillin G (Bicillin) for treating infectious diseases like syphilis. Research in the 1950s highlighted its effectiveness in achieving seronegativity and its potential as a valuable alternative to procaine penicillin G in oil with aluminum monostearate. [] [https://www.semanticscholar.org/paper/3900f91480b2f1d626c24d1bb59579ef96b9f561]
A: Yes, this compound finds applications in diverse fields. Apart from its use in pharmaceutical formulations and catalysis, its ability to form complexes with metals like germanium makes it relevant in materials science, particularly in the synthesis of germanium nanomaterials. [] [https://www.semanticscholar.org/paper/ac96c9b529b043fec9c9270364a9957c78882458]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


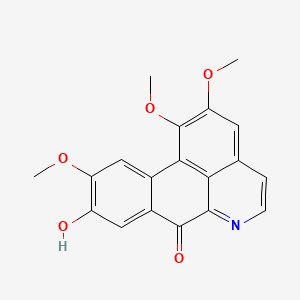
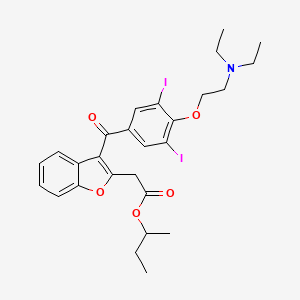
![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)
